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Compound of Interest

Compound Name: Lilac aldehyde

Cat. No.: B1206004

Introduction: Lilac aldehyde (C10H1602) is a monoterpenoid that exists as a mixture of four
diastereomers, each with a distinct floral, lilac-like aroma.[1][2][3] These isomers are significant
components in the fragrance industry and are found naturally in the flowers of plants like lilac
(Syringa vulgaris L.) and kiwi (Actinidia arguta).[3][4] As a chiral molecule with multiple
stereocenters, the precise characterization of its different stereoisomers is crucial. This guide
provides an in-depth summary of the mass spectrometry (MS) and nuclear magnetic resonance
(NMR) data for lilac aldehyde, along with detailed experimental protocols for its analysis,
aimed at researchers and professionals in chemical analysis and drug development.

Molecular and Spectroscopic Data

Lilac aldehyde's chemical formula is CLOH1602, with a molecular weight of approximately
168.23 g/mol .[1][5] The structural elucidation and differentiation of its stereocisomers rely
heavily on modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary
tool for identifying and quantifying lilac aldehyde isomers. The electron ionization (EI) mass
spectra of the different isomers are available through databases like the NIST WebBook.[1][2]

Table 1: Key Identifying Information for Lilac Aldehyde Isomers
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CAS Registry Molecular Weight
Isomer Molecular Formula
Number (Da)
Lilac Aldehyde A 53447-46-4[6] C10H1602[1] 168.2328[1]
Lilac Aldehyde B 53447-45-3[2] C10H1602[2] 168.2328[2]
Lilac Aldehyde C Not specified C10H1602[1] 168.2328[1]

| Lilac Aldehyde D | Not specified | CLOH1602[2] | 168.2328[2] |

Table 2: Prominent Mass Spectral Peaks (m/z) from Electron lonization (EI) of Lilac Aldehyde
Isomers Note: The NIST database provides graphical spectra; this table summarizes the most
significant peaks for isomer identification.

Isomer Major m/z Fragments
Lilac Aldehyde A 43, 55, 67, 81, 95, 109, 123, 150, 168 (M+)
Lilac Aldehyde B 43, 55, 67, 81, 95, 109, 123, 150, 168 (M+)

(Data sourced from NIST Mass Spectrometry Data Center)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of lilac aldehyde's
complex stereoisomers.[3] While comprehensive, publicly archived 1H and 13C NMR data for
each specific isomer is not readily available, general principles for aldehydes and terpenoids
allow for the prediction of key spectral features.[7][8]

Table 3: Expected Chemical Shifts (8) in 1H and 13C NMR for Lilac Aldehyde
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. Expected *H Chemical Expected **C Chemical
Functional Group ) )
Shift (ppm) Shift (ppm)
Aldehydic Proton (-CHO) 9.0 - 10.0[7] 190 - 215[8]
Protons on a-carbon to C=0 2.0-2.7[7] ~30-50
Vinyl Protons (-CH=CHz) 49-59 ~110 - 145
Protons on carbons adjacent
3.3-45 ~60 - 85

to ether oxygen

| Methyl Protons (-CHs3) | 0.8 -1.5|~10 - 25|

Experimental Protocols

Detailed and validated methodologies are critical for the reliable analysis of terpenes like lilac
aldehyde.[9] The following protocols are generalized from standard practices in the field.

Protocol 1: GC-MS Analysis

This protocol is designed for the separation and identification of volatile and semi-volatile
compounds such as lilac aldehyde from a plant extract or fragrance mixture.[10]

e Sample Preparation:
o Extract the sample using a suitable non-polar solvent like hexane or dichloromethane.[10]

o If necessary, perform a pre-purification step using solid-phase extraction (SPE) or column
chromatography to remove interfering matrix components.[11]

o Concentrate the eluate under a gentle stream of nitrogen and reconstitute it in a known
volume of hexane (e.g., 100-200 pL).[10]

 Instrumentation (Example Setup):

o Gas Chromatograph (GC): Equipped with a non-polar capillary column (e.g., DB-5ms, 30
m X 0.25 mm, 0.25 pum film thickness).
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o Mass Spectrometer (MS): Quadrupole or lon Trap detector.

e GC-MS Parameters:
o Injector Temperature: 250°C.[10]

o Oven Temperature Program: Start at 150°C for 1 minute, ramp at 10°C/min to 280°C, then
ramp at 5°C/min to 310°C and hold for 1 minute.[10]

o Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.[10]
o MS Detector Mode: Electron lonization (El) at 70 eV.[10]
o Scan Range: 50-500 m/z.[10]

o Data Analysis:

o Identify compounds by comparing their retention times and mass spectra with those of
reference standards and library databases (e.g., NIST, Wiley).

Protocol 2: NMR Spectroscopy Analysis

This protocol outlines the steps for preparing a sample of isolated lilac aldehyde for structural
analysis by NMR.[12]

e Sample Preparation:

o Ensure the isolated lilac aldehyde sample is pure, as impurities will complicate spectral
analysis. Purification can be achieved via high-performance liquid chromatography
(HPLC).[11]

o Thoroughly dry the purified sample to remove any residual solvents.

o Dissolve a precisely weighed amount of the sample (typically 5-10 mg) in approximately
0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCls).[13][14]

o Transfer the solution to a 5 mm NMR tube.[12]

e |nstrumentation:
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o NMR Spectrometer: A high-field spectrometer (e.g., 300-600 MHz for *H) is recommended
for resolving complex spectra.[13][14]

 NMR Experiments:

o 'H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical
shifts, integrations, and coupling patterns of the protons.

o 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all
unique carbon atoms.

o 2D NMR (for full structural elucidation):
= COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.[3]

» HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded
proton and carbon atoms.

= HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, which is crucial for stereochemistry determination.[3]

e Data Analysis:
o Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

o Assign all proton and carbon signals by systematically interpreting the 1D and 2D spectra.
Compare assignments with literature data for related structures where available.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of lilac
aldehyde.
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Caption: General workflow for the extraction and spectroscopic analysis of lilac aldehyde.
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Caption: Logical relationship between spectroscopic techniques and the data obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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